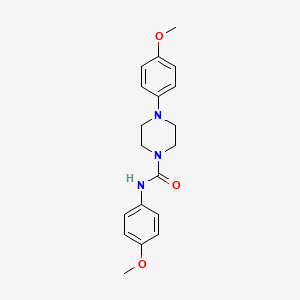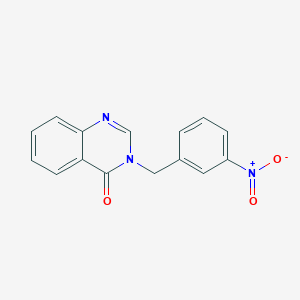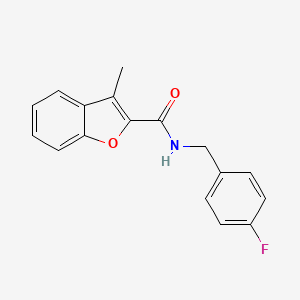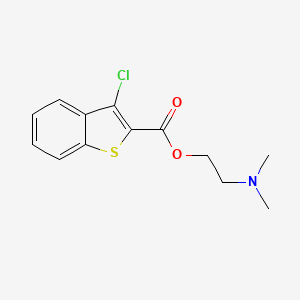
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPIP belongs to the class of piperazinecarboxamide derivatives and is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide exerts its biological effects by modulating various signaling pathways. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is also soluble in various solvents, making it easy to use in various assays. However, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in some assays. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has a short half-life, which can limit its use in in vivo studies.
Future Directions
There are several future directions for the study of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to investigate the potential of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide as a therapeutic agent for various inflammatory diseases. Another potential direction is to investigate the potential of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide as an antidepressant and anxiolytic agent. Additionally, further studies are needed to understand the exact mechanism of action of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide and its potential interactions with other signaling pathways. Finally, the development of novel analogs of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Conclusion
In conclusion, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits diverse biological activities, including antitumor, anti-inflammatory, antioxidant, anxiolytic, and antidepressant effects. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide, including investigating its potential as a therapeutic agent for various diseases and developing novel analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The obtained 4-methoxybenzyl 4-aminobenzoate is then reacted with piperazine in the presence of triethylamine to yield N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide. The synthesis of N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity.
Scientific Research Applications
N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, N,4-bis(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-15(4-8-17)20-19(23)22-13-11-21(12-14-22)16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGPTCFNSBXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)

![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)
![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)

![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)

![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenylpyrrolidin-2-one](/img/structure/B5683477.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)
![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)